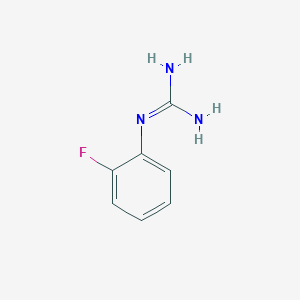

1-(2-Fluorophenyl)guanidine

説明

1-(2-Fluorophenyl)guanidine (FPG) is an organic compound that has been widely used in the synthesis of pharmaceuticals, agrochemicals, and other materials. It is an important intermediate in the synthesis of a number of compounds, and has been used in research to investigate the mechanism of action of several drugs. FPG is also used as a starting material for the synthesis of a variety of other compounds.

科学的研究の応用

Fluorophore Development and Sensing Applications

- Excited-State Deprotonation and Charge Transfer Properties : A fluorophore based on guanidine substituted 1,8-naphthalimide exhibits significant excited-state deprotonation and intramolecular charge transfer properties. This compound shows potential as a fluoride ion sensor due to its responsive absorption and emission spectra to fluoride ions (Zhou et al., 2013).

Medicinal Chemistry and Drug Development

- Anti-inflammatory Activity : Fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives, related to guanidine compounds, have demonstrated potential anti-inflammatory effects. They show inhibitory effects on LPS-induced NO secretion, suggesting therapeutic applications (Sun et al., 2019).

- Synthesis of Novel Guanidine Derivatives : A range of guanidine derivatives has been synthesized, some incorporating fluorophenyl moieties. These compounds have shown varied potencies in anti-inflammatory activities, indicating their potential as therapeutic agents (Katla et al., 2013).

Biochemical Applications

- DNA Detection and Binding Studies : A novel class of azo-guanidine compounds has been developed for DNA interaction and staining. These compounds exhibit color change upon binding with DNA, highlighting their potential as DNA staining agents (Jamil et al., 2013).

- Antimicrobial and Antioxidant Properties : Fluoro-substituted guanidines have been synthesized and shown to possess antimicrobial activities and enhanced antioxidant capabilities, especially those with ortho and para substitutions (Ullah et al., 2017).

Advanced Material Applications

- Detoxification Fabrics Against Nerve Gas Agents : Guanidine-functionalized polymers have been developed for the decontamination of chemical warfare agents. These materials exhibit high efficiency in hydrolyzing toxic organophosphates, suggesting their utility in defense applications (Ying et al., 2017).

General Chemical Applications

- Anion Exchange Polymer Electrolytes : Guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes have been synthesized for precise cation functionality control. This development emphasizes the role of guanidine derivatives in advanced material science (Kim et al., 2011).

作用機序

Target of Action

For instance, guanethidine, a related compound, acts by inhibiting selectively transmission in post-ganglionic adrenergic nerves .

Mode of Action

Guanethidine, a related compound, is believed to act mainly by preventing the release of norepinephrine at nerve endings and causes depletion of norepinephrine in peripheral sympathetic nerve terminals as well as in tissues .

Biochemical Pathways

Guanidine compounds have been found to have diverse biological applications, hinting at widespread sources of unconjugated guanidine in nature .

Result of Action

For instance, guanidine is used to treat muscle weakness and fatigue associated with the myasthenic complications of Eaton-Lambert syndrome .

Action Environment

It is known that the compound should be stored sealed in dry conditions at 2-8°c .

生化学分析

Biochemical Properties

1-(2-Fluorophenyl)guanidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The guanidinium group in this compound is known for its ability to form strong hydrogen bonds and ionic interactions with anions, which is crucial for its recognition and binding by proteins and enzymes . This compound can interact with phosphodiester hydrolyzing enzymes and RNA and DNA binding proteins, enhancing the cleavage of phosphodiesters . The specific patterns of hydrogen bonding and the basicity of the guanidine functional group allow this compound to play several key roles in recognition and catalysis.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Guanidine derivatives, including this compound, have been shown to interfere with mitochondrial function by inhibiting calcium transport across mitochondrial membranes . This inhibition can affect energy transduction and cellular metabolic processes. Additionally, guanidinium-rich scaffolds facilitate cellular translocation and delivery of bioactive cargos through biological barriers, impacting cellular uptake and permeability .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The guanidine functional group in this compound can act as both a nucleophile and an electrophile, allowing it to participate in various chemical reactions . Upon protonation, guanidine forms a guanidinium cation, which can interact with negatively charged biomolecules through ionic interactions and hydrogen bonding . These interactions can lead to enzyme inhibition or activation, depending on the specific biomolecule involved.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Guanidine derivatives are known to be relatively stable, but their long-term effects on cellular function can vary . Studies have shown that guanidine derivatives can inhibit mitochondrial calcium transport, leading to changes in cellular metabolism over time

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing cellular uptake and translocation of bioactive molecules . At higher doses, it can lead to toxic or adverse effects, including inhibition of mitochondrial function and disruption of cellular metabolic processes . Understanding the dosage effects of this compound is crucial for its safe and effective use in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as guanylurea hydrolase, which transforms guanylurea to guanidine . Guanidine can then be further metabolized to carboxyguanidine, allophanate, ammonia, and carbon dioxide . These metabolic pathways highlight the role of this compound in nitrogen metabolism and its potential impact on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. Guanidine derivatives are known to interact with cell surface counterparts through charge pairing and hydrogen bonding, facilitating their cellular uptake and distribution . The localization and accumulation of this compound within specific cellular compartments can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. This compound can be targeted to specific compartments or organelles through post-translational modifications or targeting signals . The localization of this compound within subcellular structures can affect its interactions with biomolecules and its overall biochemical activity.

特性

IUPAC Name |

2-(2-fluorophenyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN3/c8-5-3-1-2-4-6(5)11-7(9)10/h1-4H,(H4,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOKVJPDWTFRCEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=C(N)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10607049 | |

| Record name | N''-(2-Fluorophenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10607049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41213-65-4 | |

| Record name | N''-(2-Fluorophenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10607049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B1287516.png)

![[(2,5-Dimethylphenyl)methyl]hydrazine](/img/structure/B1287562.png)